molecular formula C13H25BrN2O2 B13619068 Tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate

Tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate

Cat. No.: B13619068
M. Wt: 321.25 g/mol
InChI Key: JKVHOBYBHAPBSA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H29BrN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 1,4-dibromobutane. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of piperazine derivatives’ biological activities.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The bromobutyl group allows for specific interactions with biological molecules, while the piperazine ring provides structural stability .

Comparison with Similar Compounds

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromoethyl)piperazine-1-carboxylate

Comparison:

Conclusion

Tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and potential therapeutic uses. Understanding its preparation methods, chemical reactions, and mechanism of action provides valuable insights into its role in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C13H25BrN2O2

Molecular Weight

321.25 g/mol

IUPAC Name

tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H25BrN2O2/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-5-4-6-14/h4-11H2,1-3H3

InChI Key

JKVHOBYBHAPBSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCCBr

Origin of Product

United States

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